5-amino-1-(3-chloro-4-methoxyphenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one
Description
Compound “5-amino-1-(3-chloro-4-methoxyphenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one” is a chemical entity registered in the PubChem database It is known for its unique properties and applications in various scientific fields
Properties
IUPAC Name |
5-amino-1-(3-chloro-4-methoxyphenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2/c1-10-3-5-13-14(7-10)23-19(22-13)17-15(25)9-24(18(17)21)11-4-6-16(26-2)12(20)8-11/h3-8H,9,21H2,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCQRLDFLLJHCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=C(N(CC3=O)C4=CC(=C(C=C4)OC)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=C(N(CC3=O)C4=CC(=C(C=C4)OC)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “5-amino-1-(3-chloro-4-methoxyphenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one” involves specific chemical reactions and conditions. The exact synthetic routes and reaction conditions are typically detailed in scientific literature and patents. These methods often include the use of specific reagents, catalysts, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of compound “5-amino-1-(3-chloro-4-methoxyphenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one” may involve large-scale chemical processes that ensure high yield and purity. These methods are optimized for cost-effectiveness and efficiency, often utilizing advanced technologies and equipment.
Chemical Reactions Analysis
Types of Reactions: Compound “5-amino-1-(3-chloro-4-methoxyphenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: The reactions of compound “5-amino-1-(3-chloro-4-methoxyphenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one” typically require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents like potassium permanganate, while reduction reactions may use reducing agents like sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products are often characterized using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy.
Scientific Research Applications
Compound “5-amino-1-(3-chloro-4-methoxyphenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: It may be used in biological assays and experiments to study its effects on biological systems.
Medicine: The compound has potential therapeutic applications and may be studied for its effects on specific diseases or conditions.
Industry: It is used in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of compound “5-amino-1-(3-chloro-4-methoxyphenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways are often studied using advanced techniques like molecular docking and biochemical assays.
Comparison with Similar Compounds
Similar Compounds: Compound “5-amino-1-(3-chloro-4-methoxyphenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one” can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
- Compound “CID 2632”
- Compound “CID 6540461”
- Compound “CID 5362065”
- Compound “CID 5479530”
Uniqueness: The uniqueness of compound “5-amino-1-(3-chloro-4-methoxyphenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one” lies in its specific chemical structure and the unique properties it exhibits. These properties make it suitable for specific applications that may not be possible with other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
